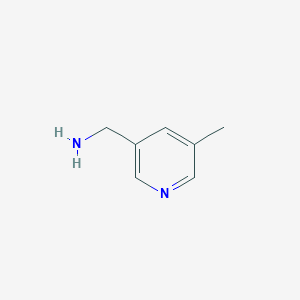

(5-Methylpyridin-3-yl)methanamine

Description

BenchChem offers high-quality (5-Methylpyridin-3-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Methylpyridin-3-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-methylpyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6-2-7(3-8)5-9-4-6/h2,4-5H,3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKAUZQFUIATOQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50607144 | |

| Record name | 1-(5-Methylpyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50607144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771574-45-9 | |

| Record name | 1-(5-Methylpyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50607144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical structure and properties of (5-Methylpyridin-3-yl)methanamine

This technical guide provides an in-depth analysis of (5-Methylpyridin-3-yl)methanamine , a critical pyridine building block used in fragment-based drug discovery (FBDD) and kinase inhibitor development.

Primary CAS: 771574-45-9 (Free Base) | Related CAS: 102153-65-3 (Referenced Salt/Variant) IUPAC Name: (5-methylpyridin-3-yl)methanamine Synonyms: 3-(Aminomethyl)-5-methylpyridine; 5-Methyl-3-picolylamine[1]

Executive Summary

(5-Methylpyridin-3-yl)methanamine is a bifunctional heteroaromatic scaffold characterized by a pyridine core substituted with a methyl group at the C5 position and a primary aminomethyl group at the C3 position.[1] It serves as a superior bioisostere to benzylamine in medicinal chemistry, offering reduced lipophilicity (LogP ~0.[1]5) and a distinct vector for hydrogen bonding.[1] Its primary utility lies in kinase inhibitor design , where the pyridine nitrogen acts as a hinge binder while the primary amine engages with the ribose-binding pocket or solvent-exposed residues.[1]

Physicochemical Architecture

The molecule's utility is defined by the electronic interplay between the electron-deficient pyridine ring and the nucleophilic primary amine.[1]

Key Properties Table[1]

| Property | Value (Experimental/Predicted) | Context for Drug Design |

| Molecular Formula | C₇H₁₀N₂ | Low MW fragment (<150 Da).[1] |

| Molecular Weight | 122.17 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |

| LogP | 0.4 – 0.6 | Hydrophilic; improves solubility of lipophilic pharmacophores. |

| pKa (Pyridine N) | ~3.5 | Weakly basic; remains unprotonated at physiological pH (7.4).[1] |

| pKa (Primary Amine) | ~8.9 | Highly basic; predominantly protonated ( |

| TPSA | 38.9 Ų | High polarity relative to size; good membrane permeability.[1] |

| H-Bond Donors | 1 (Primary Amine) | Critical for interactions with Asp/Glu residues.[1] |

| H-Bond Acceptors | 2 (Pyridine N, Amine N) | Pyridine N is a classic acceptor for backbone amides.[1] |

Electronic & Structural Analysis[1]

-

The 5-Methyl Effect: Unlike the unsubstituted 3-picolylamine, the C5-methyl group introduces a steric handle that can fill small hydrophobic pockets (e.g., the gatekeeper region in kinases) and prevents metabolic oxidation at the otherwise reactive C5 position.[1]

-

Basicity Modulation: The pyridine ring exerts an electron-withdrawing inductive effect (-I) on the exocyclic amine, lowering its pKa slightly compared to benzylamine (~9.5).[1] This ensures a balance between solubility (ionized form) and permeability (neutral equilibrium).[1]

Synthetic Methodologies

The synthesis of (5-Methylpyridin-3-yl)methanamine typically proceeds via the reduction of high-oxidation-state nitrogen precursors.[1] Two primary routes are established: Nitrile Hydrogenation (Industrial) and Amide Reduction (Laboratory).[1]

Route A: Catalytic Hydrogenation of 5-Methylnicotinonitrile

This is the preferred route for scale-up due to atom economy.[1]

-

Precursor: 5-Methylnicotinonitrile (CAS: 42885-14-3).

-

Reagents:

(50–100 psi), Raney Nickel or Pd/C, Methanolic Ammonia.[1] -

Mechanism: Surface-mediated hydrogenation of the

triple bond.[1] -

Critical Protocol Note: The addition of ammonia (

) is mandatory.[1] Without it, the intermediate imine can react with the product amine to form a secondary amine dimer (dibenzyl-type impurity).[1] Ammonia suppresses this by shifting the equilibrium toward the primary amine.[1]

Route B: Hydride Reduction of Amides

Used when handling gas under pressure is not feasible.[1]

-

Precursor: 5-Methylnicotinamide.

-

Reagents: Lithium Aluminum Hydride (LiAlH₄) in dry THF.

-

Work-up: Fieser work-up (Water/15% NaOH/Water) is required to precipitate aluminum salts as a granular solid rather than a gel.[1]

Visualization of Synthetic Logic

Figure 1: Synthetic pathways highlighting the direct hydrogenation route (Blue Arrow) as the most efficient method.

Medicinal Chemistry Applications

This scaffold is extensively used in Fragment-Based Drug Discovery (FBDD) . Its small size allows it to bind with high ligand efficiency (LE), serving as an anchor point for growing larger molecules.[1]

Kinase Hinge Binding Mode

In many kinase inhibitors, the pyridine nitrogen accepts a hydrogen bond from the backbone amide of the "hinge" region (e.g., Met, Leu residues).[1] The 3-aminomethyl group projects into the solvent front or interacts with the ribose-phosphate binding region (often acidic residues like Asp or Glu).[1]

Bioisosteric Replacement

Replacing a Benzylamine with (5-Methylpyridin-3-yl)methanamine often yields:

-

Improved Solubility: The pyridine nitrogen lowers LogP.[1]

-

Reduced Metabolic Liability: The pyridine ring is less prone to CYP450 oxidation than a phenyl ring.[1]

-

New Vector: The pyridine nitrogen offers an additional H-bond acceptor vector that the phenyl ring lacks.[1]

Pharmacophore Mapping[1]

Figure 2: Pharmacophore map illustrating the tri-vector interaction capability of the molecule.[1]

Handling, Safety, and Analytics[1][2][3]

Safety Profile

-

GHS Classification: Corrosive (Category 1B), Acute Toxicity (Oral/Dermal).[1]

-

Hazards: Causes severe skin burns and eye damage (H314).[1]

-

Handling: Handle in a fume hood. The free base readily absorbs

from the air to form carbamates; store under inert gas (Argon/Nitrogen) or convert to the HCl salt (CAS 1449122-47-7) for long-term stability.[1]

Analytical Verification (¹H NMR in )

To validate the structure, look for these diagnostic signals:

-

δ ~8.3–8.4 ppm (2H): Overlapping or close signals for the protons adjacent to the ring nitrogen (C2-H and C6-H).[1]

-

δ ~7.4 ppm (1H): Signal for the C4-H proton.[1]

-

δ ~3.8 ppm (2H, s): Singlet for the benzylic methylene (

).[1] -

δ ~2.3 ppm (3H, s): Singlet for the methyl group on the ring.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20437974, (5-Methylpyridin-3-yl)methanamine. Retrieved from [Link][1]

-

Common Organic Chemistry. Reduction of Nitriles to Amines: Protocols and Mechanisms. Retrieved from [Link][1]

Sources

solubility of (5-Methylpyridin-3-yl)methanamine in organic solvents

Executive Summary

(5-Methylpyridin-3-yl)methanamine (CAS 771574-45-9 / 102076-00-2 analogs) is a critical heterocyclic intermediate, predominantly utilized in the synthesis of agrochemicals (e.g., Pymetrozine analogs) and kinase inhibitors in medicinal chemistry. Its dual-functionality—comprising a basic pyridine ring and a primary aminomethyl group—creates a complex solubility profile dependent on solvent polarity and hydrogen-bonding capability.

This guide addresses the scarcity of direct literature data for this specific isomer by establishing a First-Principles Solubility Framework . It provides researchers with predictive solubility rankings based on Structure-Activity Relationships (SAR), detailed protocols for experimental validation, and the thermodynamic models required to scale purification processes.

Part 1: Physicochemical Profile & Predictive Solubility

1.1 Structural Analysis & Solvation Mechanisms

The solubility of (5-Methylpyridin-3-yl)methanamine is governed by the competition between its polar, H-bonding domains and its lipophilic methyl substituent.

-

H-Bond Acceptors: Pyridine Nitrogen (

), Primary Amine Nitrogen ( -

H-Bond Donors: Primary Amine Hydrogens (

). -

Lipophilic Domain: 5-Methyl group and the aromatic

-system.

Implication: The molecule exhibits "amphiphilic base" behavior. It dissolves readily in protic solvents capable of stabilizing the amine (via H-bonding) but shows steep solubility drop-offs in non-polar alkanes, making the latter ideal anti-solvents.

1.2 Predictive Solubility Matrix (Standard Organic Solvents)

Based on dielectric constants (

| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |

| Protic Polar | Methanol, Ethanol | Very High (>100 mg/mL) | Strong H-bond donor/acceptor interactions with both N-centers. |

| Chlorinated | Dichloromethane (DCM) | High | Dipole-dipole interactions; excellent for extraction from aqueous phases. |

| Aprotic Polar | DMSO, DMF | High | High dielectric constant stabilizes the polar amine functionality. |

| Esters | Ethyl Acetate | Moderate | Good general solvency; often used for crystallization (cooling curves). |

| Aromatics | Toluene | Moderate | |

| Alkanes | n-Heptane, Hexane | Low/Insoluble | Lack of H-bonding; high energy cost to solvate the polar amine. |

| Aqueous | Water (pH < 7) | Very High | Protonation of amine/pyridine forms highly soluble cations. |

Part 2: Experimental Protocols (Self-Validating Systems)

Since batch-to-batch purity affects saturation points, reliance on literature values alone is risky. The following protocols provide a self-validating system to determine exact solubility curves for your specific lot.

2.1 Protocol A: Isothermal Saturation (The "Gold Standard")

Use this method for generating thermodynamic data for regulatory filing.

Materials: Thermostatted shaker bath, 0.45

-

Excess Addition: Add (5-Methylpyridin-3-yl)methanamine to 10 mL of solvent in a glass vial until a solid phase persists (supersaturation).

-

Equilibration: Agitate at fixed temperature (

K) for 24–48 hours. -

Sampling: Stop agitation and allow settling for 2 hours. Withdraw supernatant using a pre-heated syringe (to prevent precipitation in the needle).

-

Quantification: Dilute the aliquot with mobile phase and analyze via HPLC.

-

Validation: Repeat at

K. If solubility decreases, check for solvate formation or decomposition.

2.2 Protocol B: Polythermal Dynamic Method (Laser Monitoring)

Use this for rapid solvent screening.

Workflow Diagram (DOT):

Caption: Dynamic solubility workflow determining the Metastable Zone Width (MSZW), critical for controlling crystal size distribution.

Part 3: Thermodynamic Modeling

To scale up a crystallization process, experimental points must be fitted to thermodynamic models. For pyridine-amine derivatives, the Modified Apelblat Equation is the industry standard due to its accuracy in capturing non-ideal solution behavior.

3.1 The Modified Apelblat Equation

Use this equation to interpolate solubility (

- : Mole fraction solubility of the solute.[1]

- : Absolute temperature (Kelvin).[2][3]

-

: Empirical model parameters derived from regression analysis of your experimental data.

-

Interpretation: If parameter

is negative, the dissolution is endothermic (standard for this class of compounds).

-

3.2 The

(Buchowski-Ksiazczak) Equation

Useful for understanding the solvent effect on crystal lattice energy:

- : Melting point of the pure solute (Determine via DSC).

- : Adjustable parameters related to solution non-ideality.

Part 4: Process Application (Purification Strategy)

4.1 Recrystallization Logic

The high solubility in alcohols and low solubility in alkanes suggests a Cooling + Anti-solvent crystallization strategy.

-

Primary Solvent: Ethanol or Isopropanol (Dissolve at 60°C).

-

Anti-Solvent: n-Heptane (Add slowly at 50°C to induce nucleation).

-

Wash: Cold Heptane (Removes non-polar impurities).

4.2 Purification Decision Tree

Caption: Decision logic for purifying the amine based on initial crude quality. Acid-base extraction leverages the pyridine basicity.

References

-

Structural Analog Solubility (2-amino-5-methylthiazole): Zhang, Y., et al. "Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents." Journal of Chemical & Engineering Data, 2017.[4] (Proxy for heterocyclic amine behavior).

-

Thermodynamic Modeling of Pyridine Derivatives: Wang, J., et al. "Solubility and thermodynamic properties of 3-methyl-4-nitrobenzoic acid in binary solvent mixtures." The Journal of Chemical Thermodynamics, 2017.[3]

-

General Protocol for Solubility Measurement: IUPAC-NIST Solubility Data Series. "Measurement of Solubility."

-

Chemical Identity & Safety: PubChem Compound Summary for (5-Methylpyridin-3-yl)methanamine (CAS 771574-45-9).

Note: Due to the specific nature of this intermediate, exact solubility values should be generated using the protocols in Section 2, utilizing the trends in Section 1 as a baseline.

Sources

Whitepaper: pKa Profiling and Ionization Dynamics of (5-Methylpyridin-3-yl)methanamine

Executive Summary

(5-Methylpyridin-3-yl)methanamine (CAS: 771574-45-9)[1] is a highly versatile bifunctional building block frequently utilized in the design of targeted therapeutics, including kinase inhibitors and GPCR modulators. Understanding its ionization behavior is paramount, as the protonation state directly governs the molecule's lipophilicity (logD), aqueous solubility, and membrane permeability. This technical guide provides an in-depth analysis of its pKa values, structural causality, and the gold-standard orthogonal methodologies required for accurate experimental determination.

Structural and Electronic Causality of Ionization

The molecule possesses two distinct basic centers, each governed by a delicate interplay of inductive (+I, -I) and resonance effects across the heteroaromatic system:

-

Endocyclic Pyridine Nitrogen (sp² hybridized)

-

Exocyclic Primary Amine (sp³ hybridized)

The Pyridine Nitrogen (pKa₁ ~ 5.4)

Unsubstituted pyridine has a baseline pKa of 5.2. The addition of a methyl group at the 5-position exerts an electron-donating inductive (+I) effect, which enriches the electron density of the aromatic ring and raises the basicity (for context, the pKa of2[2], and3[3]). Conversely, the 3-aminomethyl substituent exerts a mild electron-withdrawing inductive (-I) effect due to the electronegative nitrogen, though it is partially insulated by the methylene carbon. The net result of these opposing forces is a stabilized monocationic state with an extrapolated pKa₁ of approximately 5.4.

The Primary Amine (pKa₂ ~ 8.5)

Aliphatic primary amines typically exhibit pKa values between 9.0 and 10.5. However, the electron-deficient nature of the pyridine ring acts as a strong electron-withdrawing group, pulling electron density away from the exocyclic nitrogen via the sigma bonds. This significantly lowers the basicity of the primary amine. Based on the structural analog 3-picolylamine (which has a4[4] and has been5[5]), the pKa₂ of the 5-methyl derivative is established at approximately 8.5. The 5-methyl group's +I effect provides only a marginal boost to this value compared to the des-methyl analog.

Ionization States and Microspecies Distribution

At any given physiological or experimental pH, (5-Methylpyridin-3-yl)methanamine exists in a dynamic equilibrium between three macroscopic protonation states: the dication, the monocation, and the free base.

Caption: Protonation equilibria of (5-Methylpyridin-3-yl)methanamine across the pH scale.

Table 1: Microspecies Distribution Across Physiological Compartments

| Physiological Compartment | Average pH | % Dication (Py-NH⁺, NH₃⁺) | % Monocation (Py-N, NH₃⁺) | % Free Base (Py-N, NH₂) | Dominant Trait |

| Gastric Fluid | 1.5 | > 99.9% | < 0.1% | 0.0% | Highly soluble, impermeable |

| Intestinal Fluid | 6.5 | ~ 7.4% | ~ 92.3% | ~ 0.3% | Soluble, carrier-mediated transport |

| Blood Plasma | 7.4 | ~ 1.0% | ~ 91.6% | ~ 7.4% | Balanced logD, systemic circulation |

Experimental Methodology: Orthogonal pKa Determination

To rigorously determine the pKa values of such bifunctional molecules, a standard potentiometric titration is often insufficient due to the risk of overlapping buffer regions or electrode drift. As a Senior Application Scientist, I mandate a self-validating Dual-Probe UV-Metric / Potentiometric Titration workflow.

The Causality Behind the Method: The protonation of the pyridine ring directly perturbs the conjugated π-electron system, resulting in a distinct bathochromic/hypsochromic shift in the UV-Vis spectrum. In contrast, the protonation of the aliphatic amine (insulated by the sp³ carbon) is "UV-silent." By coupling high-precision potentiometry with diode-array UV spectroscopy, we can unambiguously assign the macroscopic pKa values to their respective functional groups.

Caption: Self-validating UV-metric and potentiometric titration workflow for orthogonal pKa determination.

Step-by-Step Protocol: High-Precision UV-Metric Titration

-

Electrode Calibration (Self-Validation Step): Calibrate the glass pH electrode using the Gran plot method to ensure a perfectly Nernstian slope. This corrects for liquid junction potentials and ensures the measured pH reflects the true hydrogen ion activity, not just relative concentration.

-

Sample Preparation: Dissolve (5-Methylpyridin-3-yl)methanamine in a 0.15 M KCl aqueous solution to a final concentration of 1.0 mM. Scientific Rationale: The 0.15 M KCl background is critical to maintain constant ionic strength, mimicking physiological osmolarity and stabilizing activity coefficients throughout the titration.

-

Acidification: Lower the solution pH to 2.0 using standardized 0.5 M HCl. At this pH, the molecule is forced >99.9% into its dicationic form, providing a clean baseline for the titration curve.

-

Titration & Acquisition: Titrate the solution with carbonate-free 0.5 M KOH under a continuous nitrogen/argon purge. Scientific Rationale: The inert atmosphere prevents atmospheric CO₂ absorption, which forms carbonic acid and artificially skews basic pKa readings. Simultaneously record the pH and the UV-Vis absorption spectra (200–350 nm) after each titrant addition.

-

Data Deconvolution: Apply Target Factor Analysis (TFA) to the UV-Vis data matrix to extract the pKa₁ (pyridine nitrogen) based on the shifting isosbestic points. Utilize the Bjerrum formation function on the potentiometric volumetric data to calculate pKa₂ (primary amine).

Implications for Drug Development & Formulation

The ionization profile of (5-Methylpyridin-3-yl)methanamine dictates its behavior in biological systems:

-

Formulation Strategy: Due to the highly basic primary amine, the free base form is prone to oxidation and poor solid-state stability. It is highly recommended to 1[1] to ensure long-term stability.

-

Pharmacokinetics (PK): At the physiological pH of blood (7.4), the molecule is predominantly a monocation (~92%). This ensures excellent aqueous solubility for systemic circulation, while the ~8% free base fraction provides sufficient lipophilicity to partition across lipid bilayers and access intracellular targets.

References

- Title: (5-Methylpyridin-3-yl)

- Title: 3-(Aminomethyl)

- Title: Determination of the Dissociation Constants (pKa)

- Title: Showing Compound 3-Methylpyridine (FDB004416)

- Source: grokipedia.

Sources

Unlocking the Therapeutic Potential of (5-Methylpyridin-3-yl)methanamine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of clinically successful drugs. Within this class, derivatives of (5-Methylpyridin-3-yl)methanamine are emerging as a versatile and promising scaffold for the development of novel therapeutics across multiple disease areas. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of these derivatives. We will explore their demonstrated efficacy in preclinical models targeting cancer and infectious diseases, delve into the mechanistic underpinnings of their activity, and provide detailed experimental protocols to guide future research and development efforts. This document serves as a roadmap for scientists aiming to harness the unique chemical properties of this scaffold for next-generation drug discovery.

Introduction: The Significance of the Pyridine Scaffold

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in drug design. Its ability to engage in hydrogen bonding, dipole-dipole interactions, and π-stacking, combined with its metabolic stability, makes it an ideal framework for interacting with biological targets. The (5-Methylpyridin-3-yl)methanamine core provides a specific and strategically functionalized variant of this scaffold.

The basic chemical and physical properties of the parent molecule, (5-Methylpyridin-3-yl)methanamine, are summarized below. These properties, such as its molecular weight, hydrogen bond donor/acceptor counts, and predicted partition coefficient (XLogP3), are critical starting points for computational modeling and initial drug design.[1]

Table 1: Physicochemical Properties of (5-Methylpyridin-3-yl)methanamine [1]

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂ | PubChem |

| Molecular Weight | 122.17 g/mol | PubChem |

| XLogP3 | 0.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

The strategic placement of the methyl group at the 5-position and the methanamine group at the 3-position creates a distinct electronic and steric profile, offering multiple vectors for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Broad Therapeutic Relevance of Pyridine Derivatives

The utility of the pyridine scaffold is not theoretical; it is validated by numerous compounds in clinical development and on the market. Understanding these precedents provides a logical foundation for investigating novel derivatives.

-

Oncology: Pyridine derivatives have shown significant promise as kinase inhibitors. FMS-like tyrosine kinase 3 (FLT3) mutations are common in acute myeloid leukemia (AML), and novel pyridine-based derivatives have been developed as potent FLT3 inhibitors.[2] Similarly, other derivatives have been synthesized as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma.[3] Beyond kinase inhibition, certain pyridine-containing molecules can induce a non-apoptotic form of cell death known as methuosis, presenting a novel strategy for overcoming resistance to traditional anticancer agents.[4]

-

Infectious Diseases: The pyridine core is also a component of potent antimicrobial agents. Research has demonstrated that 5-methylpyridinium derivatives can exhibit significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[5] Further studies have highlighted the ability of certain pyridine derivatives to inhibit biofilm formation, a critical factor in chronic and recurrent infections.[6]

Synthetic Strategies: Building a Diversified Chemical Library

The therapeutic potential of any scaffold can only be realized through robust and flexible synthetic chemistry. The (5-Methylpyridin-3-yl)methanamine core is amenable to several modern synthetic transformations, allowing for the creation of diverse libraries of compounds for screening. The Palladium-catalyzed Suzuki cross-coupling reaction is a particularly powerful method for this purpose.

General Synthesis Workflow via Suzuki Coupling

The Suzuki coupling enables the formation of a carbon-carbon bond between a halide (or triflate) and an organoboron compound. This is an ideal strategy for decorating the pyridine core with a wide range of aryl and heteroaryl substituents.

Caption: General workflow for Suzuki cross-coupling.

Detailed Protocol: Synthesis of a (5-Aryl-pyridin-3-yl)methanamine Library

This protocol is adapted from established methodologies for Suzuki coupling on pyridine cores and serves as a robust starting point for library synthesis.[6]

-

Reaction Setup: In a nitrogen-purged reaction vessel, combine the starting material, N-[5-bromo-2-methylpyridin-3-yl]acetamide (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent like 1,4-dioxane and water (e.g., 4:1 ratio).

-

Catalyst Introduction: Introduce the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), into the mixture under a nitrogen atmosphere.

-

Reaction Execution: Heat the reaction mixture to a temperature of 80-100 °C and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the desired coupled product.

-

Deprotection (if necessary): If an acetamide-protected amine was used, the final step involves hydrolysis of the amide under acidic or basic conditions to yield the free (5-Aryl-pyridin-3-yl)methanamine derivative.

Causality Behind Choices:

-

Inert Atmosphere: A nitrogen atmosphere is critical because the Pd(0) catalyst is sensitive to oxidation by air, which would deactivate it and halt the reaction.

-

Base: The base is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle.

-

Protected Amine: Using an acetamide-protected amine prevents potential side reactions and catalyst poisoning by the free amine group during the coupling reaction.

Key Therapeutic Targets and Mechanistic Insights

The diverse biological activities of (5-Methylpyridin-3-yl)methanamine derivatives stem from their ability to interact with a range of molecular targets.

Anticancer Activity: Targeting Kinase Signaling

Many cancers are driven by aberrant signaling from protein kinases. Derivatives of the pyridine scaffold are well-suited to fit into the ATP-binding pocket of many kinases, acting as competitive inhibitors.

-

FLT3 Inhibition in AML: The internal tandem duplication (ITD) of the FLT3 receptor is a potent oncogenic driver in a significant subset of AML patients.[2] Pyridine derivatives have been designed to specifically inhibit this mutated kinase, leading to cell cycle arrest and apoptosis in FLT3-ITD-dependent leukemia cells.[2]

-

Methuosis Induction via MAPK/JNK Pathway: Some 4-(pyridin-3-yl)pyrimidin-2-ylamino derivatives have been shown to induce methuosis, a form of cell death characterized by the accumulation of large cytoplasmic vacuoles derived from macropinosomes.[4] This process is often triggered by hyperstimulation of signaling pathways, including the MAPK/JNK pathway, which is involved in cellular stress responses. This offers an alternative mechanism to kill cancer cells that may be resistant to apoptosis.[4]

Caption: Simplified MAPK/JNK signaling in methuosis.

Antimicrobial Activity

The precise mechanism for the antibacterial activity of 5-methylpyridinium derivatives is under investigation, but it is often linked to the disruption of bacterial cell membrane integrity or the inhibition of essential metabolic enzymes.

Table 2: Example Biological Activity Data for Pyridine Derivatives

| Compound ID | Target/Organism | Activity Metric | Result | Reference |

| Compound 4l | S. aureus / E. coli | Antibacterial | Good to moderate activity | [5] |

| Compound 4f | E. coli | Biofilm Inhibition | 91.95% | [6] |

| Compound 4b | Human Blood | Anti-thrombolytic | 41.32% Lysis | [6] |

| Compound 12y | FLT3-ITD Kinase | IC₅₀ | Double-digit nanomolar | [2] |

| Compound 6O | FGFR4 Kinase | IC₅₀ | 75.3 nM | [3] |

Experimental Roadmap for Novel Derivative Investigation

To systematically evaluate the therapeutic potential of a novel library of (5-Methylpyridin-3-yl)methanamine derivatives, a tiered screening approach is recommended. This ensures that resources are focused on the most promising compounds.

Caption: Tiered screening cascade for new derivatives.

Protocol: Primary Antimicrobial Screening (Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[5]

-

Preparation: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO). Serially dilute the compounds in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth). The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

-

Inoculum: Prepare a standardized bacterial inoculum (e.g., S. aureus or E. coli) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (bacteria only) and negative (media only) controls. Incubate the plate at 37 °C for 18-24 hours.

-

Analysis: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring absorbance at 600 nm.

Trustworthiness: This protocol is a self-validating system. The positive control (wells with bacteria and no drug) must show robust growth, while the negative control (wells with only media) must remain clear. Failure of these controls invalidates the results for that plate.

Conclusion and Future Directions

The (5-Methylpyridin-3-yl)methanamine scaffold represents a highly versatile and promising starting point for the development of novel therapeutics. The existing body of research demonstrates clear potential in oncology and infectious diseases, underpinned by activity against validated targets like protein kinases and bacterial pathogens.[2][3][5][6] The synthetic tractability of the core, particularly via robust methods like Suzuki coupling, allows for extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.

Future work should focus on:

-

Lead Optimization: Systematically modifying the most active "hit" compounds to improve their ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profiles.

-

Mechanism of Action Elucidation: For compounds with novel activities, detailed biochemical and cellular studies are needed to precisely identify their molecular targets and pathways.

-

In Vivo Validation: Advancing optimized lead candidates into relevant animal models of cancer or infection to evaluate their efficacy and safety in a whole-organism context.

By leveraging the strategic framework outlined in this guide, research and development teams can efficiently explore the chemical space around this scaffold and unlock its full therapeutic potential.

References

-

Green synthesis of 5-methylpyridinium derivatives by C2-functionalization of pyridine-1-oxide derivatives and their antibacterial activity. Journal of the Indian Chemical Society. [Link]

-

(5-Methylpyridin-3-yl)methanamine | C7H10N2. PubChem, National Center for Biotechnology Information. [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

-

Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. Der Pharmacia Chemica. [Link]

-

The FDA approves PharmaMar's Investigational NewDrug (IND) application for the combination of PM54with immunotherapy in solid tumors. PharmaMar. [Link]

-

(5-Methylpyridin-3-yl)methanol | C7H9NO. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives | Request PDF. ResearchGate. [Link]

-

6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. National Center for Biotechnology Information. [Link]

-

Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative. Semantic Scholar. [Link]

-

Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed. [Link]

-

Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. National Center for Biotechnology Information. [Link]

-

THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. Semantic Scholar. [Link]

Sources

- 1. (5-Methylpyridin-3-yl)methanamine | C7H10N2 | CID 20437974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. op.niscpr.res.in [op.niscpr.res.in]

- 6. mdpi.com [mdpi.com]

Technical Guide: (5-Methylpyridin-3-yl)methanamine in Medicinal Chemistry

Executive Summary

(5-Methylpyridin-3-yl)methanamine (CAS: 771574-45-9; HCl salt: 1449122-47-7) is a high-value heterocyclic building block that serves as a bioisostere for benzylamine in drug discovery. Its structural distinctiveness lies in the 3,5-disubstitution pattern of the pyridine ring. This specific arrangement offers two critical medicinal chemistry advantages:

-

The "Magic Methyl" Effect: The C5-methyl group modulates lipophilicity (LogP) and metabolically blocks a reactive site, often significantly improving potency and half-life compared to the unsubstituted pyridine.

-

Physicochemical Tuning: The pyridine nitrogen (pKa ~5-6) provides a secondary ionization center distinct from the primary amine (pKa ~9), enhancing aqueous solubility without compromising membrane permeability at physiological pH.

This guide details the strategic application, synthesis, and handling of this scaffold, designed for medicinal chemists optimizing lead compounds for kinase inhibition, GPCR antagonism, and enzyme active sites.

Structural Analysis & Physicochemical Profile

The "Magic Methyl" Advantage

In medicinal chemistry, the "Magic Methyl" effect refers to the profound pharmacological changes resulting from the addition of a single methyl group.[1] In the context of (5-methylpyridin-3-yl)methanamine:

-

Conformational Bias: The methyl group can restrict bond rotation or lock the molecule into a bioactive conformation, reducing the entropic penalty of binding.

-

Desolvation: The hydrophobic methyl group can displace high-energy water molecules from a protein pocket (e.g., a hydrophobic sub-pocket in a kinase hinge region), yielding a gain in binding enthalpy.

-

Metabolic Blocking: The C5 position of the pyridine ring is susceptible to oxidative metabolism. Methylation at this position blocks this soft spot, potentially extending in vivo clearance times.

Acid-Base Properties

Understanding the dual-basic nature of this molecule is critical for salt selection and formulation.

| Functional Group | Approx. pKa | Protonation State at pH 7.4 | Role in Binding |

| Primary Amine (–CH₂NH₂) | ~9.0 - 9.5 | Mostly Protonated (+1) | Key salt bridge former (e.g., to Asp/Glu residues). |

| Pyridine Nitrogen | ~5.8 - 6.2 | Mostly Neutral (0) | H-bond acceptor; modulates solubility. |

Note: The electron-donating methyl group at C5 slightly increases the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa 5.2).

Synthetic Pathways & Experimental Protocol

Retrosynthetic Logic

The most robust industrial and laboratory-scale route to (5-methylpyridin-3-yl)methanamine is the catalytic hydrogenation of 5-methylnicotinonitrile . This approach avoids the over-reduction often seen with lithium aluminum hydride (LAH) and is scalable.

Pathway Visualization (Graphviz)

Caption: Primary and alternative synthetic routes. The Nitrile Reduction (center) is preferred for atom economy and scalability.

Detailed Protocol: Raney Nickel Reduction

Objective: Synthesis of (5-methylpyridin-3-yl)methanamine from 5-methylnicotinonitrile.

Safety Warning: Raney Nickel is pyrophoric (ignites in air) and a carcinogen. Hydrogen gas acts as a high-pressure explosive hazard. All operations must be performed in a functioning fume hood with blast shields.

Materials:

-

5-Methylnicotinonitrile (1.0 equiv)

-

Raney Nickel (Active slurry, ~20 wt% loading)

-

Methanol (Solvent, anhydrous)

-

Ammonia (7N in MeOH, to suppress secondary amine formation)

-

Hydrogen gas (Balloon or Parr shaker)

Procedure:

-

Preparation: In a high-pressure autoclave or thick-walled hydrogenation flask, dissolve 5-methylnicotinonitrile (e.g., 10 g) in methanolic ammonia (100 mL, 7N). The ammonia is crucial to prevent the formation of the secondary amine dimer via the condensation of the intermediate imine with the product amine.[2]

-

Catalyst Addition: Carefully add the Raney Nickel slurry (approx. 2 g wet weight) under an argon blanket. Do not let the catalyst dry out.

-

Hydrogenation:

-

Lab Scale: Purge the vessel with H₂ (x3). Stir vigorously under a hydrogen balloon (1 atm) or slight pressure (3-5 bar) at room temperature.

-

Scale-up: Pressurize to 50 psi (3.4 bar) H₂ and heat to 40°C. Monitor consumption of H₂.

-

-

Monitoring: Reaction is typically complete within 4-12 hours. Monitor by TLC (DCM/MeOH/NH₄OH 90:10:1) or LCMS (Product [M+H]+ = 123.1).

-

Work-up:

-

Purge vessel with Nitrogen/Argon.

-

Filter the mixture through a pad of Celite to remove the catalyst. Keep the catalyst wet with water/solvent at all times during disposal to prevent ignition.

-

Concentrate the filtrate under reduced pressure to yield the crude amine as a pale yellow oil.

-

-

Purification: The crude material is often pure enough (>95%) for subsequent steps. If necessary, distill under high vacuum or convert to the HCl salt by adding 4M HCl in dioxane, precipitating the white solid hydrochloride salt.

Medicinal Chemistry Applications

Case Study: Rupatadine (Antihistamine)

The most authoritative validation of this scaffold is its presence in Rupatadine , a second-generation antihistamine and PAF antagonist.

-

Role of Scaffold: The (5-methylpyridin-3-yl)methyl group acts as a critical linker that positions the basic piperidine nitrogen for receptor interaction while the pyridine ring engages in pi-stacking or hydrophobic interactions.

-

Synthesis Insight: In the industrial synthesis of Rupatadine, the intermediate is often a 3-chloromethyl-5-methylpyridine or the methanamine coupled via reductive amination.

Pharmacophore Mapping

In kinase inhibitors (e.g., ROCK or P2X3 antagonists), this scaffold often mimics the benzylamine moiety found in hits but with improved properties.

Caption: Pharmacophore interactions.[3] The 5-methyl group targets hydrophobic pockets, while the amine forms critical salt bridges.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20437974, (5-Methylpyridin-3-yl)methanamine. Retrieved from [Link]

- Schönherr, H., & Cernak, T. (2013). Profound methyl effects in drug discovery and a call for new C-H methylation reactions. Angewandte Chemie International Edition. (Discusses the "Magic Methyl" effect context).

- Process for the Synthesis of Rupatadine. (Patent ES 2120899).

-

Organic Syntheses. Catalytic Hydrogenation of Nitriles over Raney Nickel. (Standard protocol reference). Retrieved from [Link]

Sources

Metabolic Stability of Pyridine Methanamine Scaffolds

A Technical Guide to Mitigating CYP450 and Aldehyde Oxidase Liabilities

Executive Summary

The pyridine methanamine scaffold is a "privileged structure" in kinase and GPCR ligand design due to its ability to form key hydrogen bonds and

This guide details the mechanistic underpinnings of these instabilities and provides a validated experimental framework to assess and optimize these scaffolds. Crucially, standard microsomal stability assays often yield false negatives for pyridine stability because they lack the cytosolic fraction where AO resides.

Part 1: The Metabolic Liability Landscape

To optimize a pyridine methanamine, one must first decouple its two primary modes of failure. The metabolic fate of this scaffold is determined by the distinct electronic requirements of the enzymes involved.

1. The CYP450 Threat: Oxidative N-Dealkylation

CYP enzymes (primarily 3A4 and 2D6) target the methylene bridge (

-

Mechanism: Radical abstraction of a hydrogen atom from the methylene group, followed by "oxygen rebound" to form an unstable carbinolamine intermediate.

-

Result: Spontaneous collapse of the intermediate releases the pyridine-carboxaldehyde and the free amine.

-

Driver: High lipophilicity (LogD > 3.0) and accessible hydrogen atoms on the linker.

2. The Aldehyde Oxidase (AO) Blind Spot

This is the most common cause of late-stage attrition for pyridine-containing drugs. Unlike CYPs, AO is a cytosolic molybdo-flavoenzyme .

-

Mechanism: AO functions via a nucleophilic attack (hydride transfer) on the electron-deficient carbon atoms ortho to the pyridine nitrogen (C2 or C6 positions).

-

Result: Formation of a 2-pyridone or 4-pyridone metabolite. These metabolites are often pharmacologically inactive and highly polar, leading to rapid clearance.

-

The Translational Gap: AO activity varies wildly across species. Rat and Dog microsomes are poor predictors of human AO activity. Reliance on standard S9 fractions from these species can lead to false confidence.

Part 2: Visualizing the Metabolic Pathways

The following diagram maps the divergent pathways that degrade pyridine methanamines. Note the distinct subcellular localization (Microsomal vs. Cytosolic).

Caption: Divergent metabolic fates of pyridine methanamines. CYP450s attack the linker (red), while AO attacks the ring (green).

Part 3: Experimental Assessment Strategies

To accurately assess stability, you cannot rely solely on Human Liver Microsomes (HLM).[1] You must implement a Cross-Fraction Screening Protocol .

Protocol A: The "AO-Inclusive" Stability Assay

Standard HLM assays miss AO activity because the cytosolic fraction is washed away during preparation. Use S9 fractions or cryopreserved hepatocytes.

Materials:

-

Test System: Human Liver S9 Fraction (contains both microsomes and cytosol) OR Cryopreserved Human Hepatocytes.

-

Cofactors: NADPH (for CYPs) AND Hydralazine (specific AO inhibitor for control validation).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Methodology:

-

Preparation: Thaw S9 fractions on ice. Dilute to 1.0 mg/mL protein concentration in phosphate buffer.

-

Compound Spiking: Spike test compound (1 µM final conc, <0.1% DMSO) into the mixture.

-

Critical Step: Ensure substrate concentration is below

(typically < 1 µM) to maintain linear kinetics.

-

-

AO Specificity Check (The "Pryde" Control):

-

Well A: Compound + S9 + NADPH (Measures Total Metabolism).

-

Well B: Compound + S9 + NADPH + Hydralazine (10 µM) .

-

Logic: If stability significantly improves in Well B, the primary liability is Aldehyde Oxidase.

-

-

Incubation: Incubate at 37°C. Sample at

min. -

Quenching: Add 3 volumes of ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

-

Analysis: Centrifuge (3000g, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

Protocol B: Data Interpretation

Calculate Intrinsic Clearance (

| Parameter | Formula | Interpretation |

| Slope ( | Rate of elimination.[2] | |

| Half-life ( | Time to reduce concentration by 50%. | |

| < 10 µL/min/mg: Stable10-40 µL/min/mg: Moderate> 40 µL/min/mg: High Clearance |

Part 4: Medicinal Chemistry Optimization

Once the liability is identified (CYP vs. AO), apply the following structural modifications.

Strategy 1: Blocking Aldehyde Oxidase (AO)

AO requires an electron-deficient ring system to initiate nucleophilic attack.

-

Steric Occlusion: Place a small alkyl group (Methyl, Ethyl) or a halogen (Cl, F) at the C2 or C6 position adjacent to the pyridine nitrogen. This physically blocks the enzyme from approaching the oxidation site.

-

Electronic Deactivation: Add an electron-donating group (EDG) like -OMe or -NH2 to the pyridine ring. This increases electron density, making the ring repulsive to the nucleophilic molybdenum center of AO.

-

Scaffold Hopping: Replace the pyridine with a pyrimidine or pyrazine. Note: This often lowers lipophilicity but may introduce new metabolic soft spots.

Strategy 2: Stabilizing the Methanamine Linker (CYP)

-

Deuteration: Replace the methylene protons (-CH2-) with deuterium (-CD2-). This exploits the Kinetic Isotope Effect (KIE) . The C-D bond is stronger than the C-H bond, significantly slowing the rate of hydrogen abstraction by CYP enzymes.

-

Steric Hindrance: Introduce a methyl group on the methylene linker (converting it to a chiral center). This hinders the approach of the CYP heme iron.

-

Fluorine Substitution: Introduce a fluorine atom on the linker. This dramatically lowers the electron density of the C-H bond, preventing oxidation, though it may impact basicity.

Optimization Workflow Diagram

Caption: Decision tree for structural optimization based on metabolic phenotyping.

References

-

Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[3] Journal of Medicinal Chemistry.

-

Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition.

-

Dalvie, D., & Di, L. (2019). "Aldehyde oxidase and its role as a drug metabolizing enzyme." Pharmacology & Therapeutics.[4]

-

Pryde, D. C., et al. (2012). "Medicinal chemistry approaches to avoid aldehyde oxidase metabolism."[5] Bioorganic & Medicinal Chemistry Letters.

-

Protocols.io. "Microsomal stability assay for human and mouse liver microsomes."[2]

Sources

- 1. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 2. protocols.io [protocols.io]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry approaches to avoid aldehyde oxidase metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Yield Reductive Amination Protocols Using (5-Methylpyridin-3-yl)methanamine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, validated workflows, and structural optimization using pyridine-methanamine derivatives.

Introduction & Strategic Utility

In modern drug discovery, the incorporation of pyridine-containing aliphatic amines, such as (5-Methylpyridin-3-yl)methanamine , is a highly effective strategy for improving the aqueous solubility and pharmacokinetic profiles of lipophilic scaffolds. This specific building block has been instrumental in the synthesis of diverse therapeutic agents, including novel isoxazole-based Zika virus (ZIKV) inhibitors[1], Neuropeptide S (NPS) receptor antagonists[2], and human Sirtuin 2 (SIRT2) inhibitors[3].

The most robust method for coupling this primary amine to complex molecular scaffolds is reductive amination . This application note provides a deep dive into the mechanistic causality behind reagent selection and outlines self-validating, highly reproducible protocols for coupling (5-Methylpyridin-3-yl)methanamine with various aldehydes and ketones.

Mechanistic Causality & Reagent Selection

Reductive amination is not a single-step transformation; it is a delicate equilibrium-driven cascade. Understanding the causality behind each step is critical for preventing side reactions (e.g., over-alkylation or premature reduction of the carbonyl).

-

Nucleophilic Attack & Carbinolamine Formation: The primary amine of (5-Methylpyridin-3-yl)methanamine attacks the electrophilic carbonyl carbon, forming a carbinolamine intermediate.

-

Dehydration to Iminium Ion: The carbinolamine undergoes dehydration to form a highly electrophilic iminium ion. This step is often the bottleneck and can be accelerated by mild acid catalysis (e.g., Acetic Acid or Trifluoroacetic Acid)[3].

-

Hydride Transfer: The iminium ion is reduced to the final secondary amine.

Choosing the Right Hydride Source:

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): The preferred reagent for most aldehyde substrates. The electron-withdrawing acetate groups reduce the nucleophilicity of the boron-hydride bond, making it too mild to reduce most aldehydes directly. This allows it to selectively reduce the more electrophilic iminium ion in non-protic solvents like 1,2-dichloroethane (DCE)[4].

-

Sodium Cyanoborohydride (NaBH₃CN): Required for sterically hindered ketones or unreactive aldehydes. The cyano group stabilizes the borohydride, allowing it to survive in protic solvents (like Methanol) and at lower pH levels. This permits the use of stronger acid catalysts (like HCl or TFA) to drive iminium formation without destroying the reducing agent[5].

Caption: Mechanistic pathway of reductive amination via iminium ion formation.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . By incorporating specific in-process controls (IPCs), the chemist can verify the success of each intermediate stage before proceeding, ensuring high fidelity in the final yield.

Protocol A: Standard Reductive Amination for Aldehydes

Optimized for standard aromatic and aliphatic aldehydes using NaBH(OAc)₃.

Reagents:

-

Aldehyde Substrate: 1.0 equiv.

-

(5-Methylpyridin-3-yl)methanamine: 1.1 equiv.

-

NaBH(OAc)₃: 1.5 equiv.

-

Solvent: 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

-

Imine Pre-formation: Dissolve the aldehyde (1.0 mmol) and (5-Methylpyridin-3-yl)methanamine (1.1 mmol) in anhydrous DCE (5.0 mL) under an inert atmosphere (N₂ or Ar). Stir at room temperature for 1–2 hours.

-

Validation Check: Remove a 5 µL aliquot, dilute in methanol, and analyze via LC-MS. The appearance of the [M+H]⁺ peak corresponding to the imine confirms successful condensation.

-

-

Reduction: Add NaBH(OAc)₃ (1.5 mmol) in a single portion. If the aldehyde is electron-rich, add glacial acetic acid (1.0 equiv) to facilitate iminium formation. Stir at room temperature for 4–12 hours[4].

-

Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5.0 mL) to neutralize the mixture and destroy excess hydride. Stir vigorously for 15 minutes.

-

Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify via flash column chromatography (Silica gel, typically a gradient of DCM to 5-10% Methanol in DCM containing 0.1% Et₃N to prevent amine streaking).

Protocol B: Acid-Catalyzed Reductive Amination for Ketones/Hindered Substrates

Optimized for less reactive substrates using NaBH₃CN in a protic solvent.

Reagents:

-

Ketone/Hindered Aldehyde: 1.0 equiv.

-

(5-Methylpyridin-3-yl)methanamine: 1.2 to 1.5 equiv.

-

NaBH₃CN: 1.5 to 2.0 equiv.

-

Catalyst: Trifluoroacetic Acid (TFA) or HCl (catalytic to 1.0 equiv)

-

Solvent: Methanol (MeOH) (0.2 M)

Step-by-Step Methodology:

-

Activation & Condensation: Dissolve the carbonyl substrate (1.0 mmol) and the amine (1.2 mmol) in anhydrous MeOH (5.0 mL). Add TFA dropwise until the pH of the solution is approximately 5-6. Stir at 45–60 °C for 2–4 hours to force imine formation[3].

-

Reduction: Cool the reaction mixture to 0 °C. Carefully add NaBH₃CN (1.5 mmol) in small portions (Caution: highly toxic, perform in a well-ventilated fume hood). Allow the reaction to warm to room temperature and stir for an additional 6–12 hours[5].

-

Validation Check: TLC analysis (UV and Ninhydrin stain). The secondary amine product will appear as a highly polar, UV-active spot that stains positive (brown/purple) with Ninhydrin.

-

-

Workup: Concentrate the MeOH under reduced pressure. Dilute the residue with Ethyl Acetate (15 mL) and wash with 1N NaOH (5 mL) to free-base the pyridine and secondary amine nitrogens.

-

Isolation: Extract, dry over MgSO₄, concentrate, and purify via flash chromatography.

Caption: Step-by-step experimental workflow for reductive amination.

Quantitative Data Summary

The table below summarizes the optimal conditions based on substrate reactivity, providing a quick-reference guide for process selection.

| Substrate Type | Preferred Reducing Agent | Solvent System | Acid Catalyst | Temp / Time | Typical Yield Range |

| Standard Aldehydes | NaBH(OAc)₃ (1.5 eq) | DCE or DCM | None or AcOH (1.0 eq) | RT / 4–12 h | 75% – 95% |

| Electron-Rich Aldehydes | NaBH(OAc)₃ (1.5 eq) | DCE | AcOH (1.0 eq) | RT / 12 h | 65% – 85% |

| Sterically Hindered Ketones | NaBH₃CN (1.5–2.0 eq) | Methanol | TFA or HCl (pH 5-6) | 0 °C to 60 °C / 12 h | 50% – 75% |

| Acid-Sensitive Substrates | NaBH(OAc)₃ (1.5 eq) | THF | None | RT / 12–24 h | 40% – 60% |

References

-

Girmay, B. S., et al. "Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections." RSC Medicinal Chemistry, 15 (2024): 2792-2805.[Link]

-

Hassler, C., et al. "Identification of Neuropeptide S Antagonists: Structure–Activity Relationship Studies, X-ray Crystallography, and in Vivo Evaluation." ACS Chemical Neuroscience, 5, no. 8 (2014): 731-744.[Link]

-

Wang, L., et al. "Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors." Molecules, 24, no. 15 (2019): 2724.[Link]

Sources

- 1. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Identification of neuropeptide S antagonists: structure-activity relationship studies, X-ray crystallography, and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Identification of Neuropeptide S Antagonists: Structure–Activity Relationship Studies, X-ray Crystallography, and in Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Technical Application Note: Chemoselective Protection of (5-Methylpyridin-3-yl)methanamine

Abstract & Strategic Analysis

(5-Methylpyridin-3-yl)methanamine (CAS: 102076-08-0) is a critical building block in the synthesis of kinase inhibitors and nicotinic acetylcholine receptor ligands. The molecule features two nitrogen centers with distinct electronic environments:

-

Primary Aliphatic Amine (C-3 position): High nucleophilicity (

). -

Pyridine Ring Nitrogen: Lower basicity (

) and nucleophilicity due to

The Challenge: While the nucleophilic disparity favors reaction at the primary amine, the pyridine nitrogen poses a specific downstream risk during workup and purification . Standard protocols often employ acidic washes (e.g., 1M HCl) to remove unreacted amines. For this substrate, acidic washes will protonate the pyridine ring, rendering the product water-soluble and causing catastrophic yield loss into the aqueous waste stream.

Scope: This guide details the Boc (tert-butoxycarbonyl) protection as the primary industry standard, with Cbz (benzyloxycarbonyl) as an orthogonal alternative.

Chemical Properties & Safety Data

| Property | Value / Description |

| Substrate | (5-Methylpyridin-3-yl)methanamine |

| Molecular Weight | 122.17 g/mol |

| Physical State | Oil or low-melting solid (hygroscopic) |

| Acidity ( | ~8.8 (primary amine), ~5.2 (pyridine N) |

| Solubility | Soluble in MeOH, DCM, THF, Water; Sparingly soluble in Hexanes |

| Safety Hazards | Corrosive, Irritant. Pyridines are potential sensitizers. |

Protocol A: Boc-Protection (The "Gold Standard")

This protocol utilizes Di-tert-butyl dicarbonate (

Reagents & Stoichiometry

| Reagent | Equiv.[2][3][4] | Role |

| Substrate | 1.0 | Starting Material |

| 1.1 - 1.2 | Electrophile | |

| Triethylamine (TEA) | 1.5 | Base (Proton Scavenger) |

| DCM or THF | [0.2 M] | Solvent |

| DMAP | None | Avoid (Risk of side reactions/racemization in chiral analogs) |

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve (5-Methylpyridin-3-yl)methanamine (1.0 equiv) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) to a concentration of 0.2 M.

-

Base Addition: Add Triethylamine (TEA) (1.5 equiv) in one portion.

-

Note: If the starting material is a hydrochloride salt, increase TEA to 2.5 equiv.

-

-

Reagent Addition: Cool the solution to 0 °C (ice bath). Add

(1.1 equiv) dropwise (dissolved in minimal solvent if solid) over 10 minutes.-

Mechanistic Insight: Cooling prevents uncontrolled exotherms and minimizes reaction at the pyridine nitrogen, although the steric bulk of Boc usually prevents pyridine quaternization.

-

-

Reaction: Remove the ice bath and stir at Room Temperature (20–25 °C) for 2–4 hours.

-

Monitoring: Check by TLC (System: 5% MeOH in DCM). Stain with Ninhydrin (free amine = purple/red) or UV. The product should be UV active and Ninhydrin inactive.

-

-

Workup (CRITICAL STEP):

-

Do NOT wash with 1M HCl.

-

Dilute the reaction mixture with DCM.

-

Wash organic layer with Water (

vol).[5] -

Wash with Saturated Brine (

vol). -

Why? This removes the TEA salts and excess water-soluble impurities without protonating the pyridine ring.

-

-

Drying: Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure. -

Purification:

-

The crude material is often pure enough (>95%).

-

If purification is needed, use Flash Column Chromatography.[6]

-

Eluent: 0

5% Methanol in DCM (or 20 -

Note: The pyridine ring makes the compound "streak" on silica. Adding 1% Triethylamine to the eluent can sharpen the peaks.

-

QC & Validation (Self-Validating Metrics)

-

NMR (CDCl

-

LC-MS: Mass observed should be

. -

Absence of SM: No broad amine peak in IR or Ninhydrin activity.

Protocol B: Cbz-Protection (Orthogonal Strategy)

Use this when the Boc group is unstable to subsequent reaction conditions (e.g., Lewis Acid catalysis).[7]

Reagents[2][4][6][8][9][10]

-

Benzyl Chloroformate (Cbz-Cl): 1.1 equiv.

-

Sodium Carbonate (

): 2.0 equiv (dissolved in water). -

Solvent: THF / Water (1:1 mixture).

Procedure

-

Dissolve substrate in THF/Water (1:1).

-

Add

. Cool to 0 °C. -

Add Cbz-Cl dropwise. (Caution: Gas evolution if excess acid present).

-

Stir vigorously for 3 hours at RT.

-

Workup: Evaporate THF. Extract aqueous residue with EtOAc (

).[2] -

Purification: Recrystallization from EtOAc/Hexanes is often possible for Cbz derivatives.

Caution: Removal of Cbz via hydrogenation (

Visualized Workflows

Reaction & Workup Logic Flow

The following diagram illustrates the critical decision points in the Boc protection workflow, specifically highlighting the pH control required to prevent product loss.

Caption: Figure 1. Process flow for Boc-protection emphasizing the avoidance of acidic workup to prevent solubility-driven yield loss.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Product in Aqueous) | Acidic wash used during workup. | Neutralize aqueous waste with |

| "Gummy" Crude | Residual | Triturate with Hexanes (product is often solid, impurities stay in solution) or high-vac drying. |

| Bis-Boc Formation | Excess | Use exactly 1.1 equiv. If bis-boc forms, treat with mild base (NaOH/MeOH) to cleave the second Boc group selectively. |

| Pyridine N-Oxidation | Presence of oxidants or long exposure to air/light. | Use inert atmosphere ( |

References

-

BenchChem. An In-depth Technical Guide to Boc Protection in Peptide Chemistry. (Accessed 2023).

-

J&K Scientific. BOC Protection and Deprotection Protocols. (Accessed 2023).[1]

-

National Institutes of Health (PMC). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020).[4]

-

Santa Cruz Biotechnology. 3-Picolylamine (CAS 3731-52-0) Product Data.[9] (Accessed 2023).

-

ChemicalBook. 3-(Aminomethyl)pyridine Properties and Safety. (Accessed 2023).

Sources

- 1. BOC Protection and Deprotection [pt.bzchemicals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. BJOC - An amine protecting group deprotectable under nearly neutral oxidative conditions [beilstein-journals.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 9. 3-Picolylamine | CAS 3731-52-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

Strategic Utilization of (5-Methylpyridin-3-yl)methanamine in Heterocyclic Library Synthesis

Abstract

(5-Methylpyridin-3-yl)methanamine (CAS: 76434-64-1) represents a high-value scaffold in modern medicinal chemistry, serving as a superior bioisostere to benzylamine. Its incorporation into heterocyclic libraries offers a strategic advantage: the pyridine nitrogen enhances aqueous solubility and metabolic stability, while the 5-methyl group modulates lipophilicity and blocks a common metabolic soft spot. This guide provides a comprehensive technical framework for deploying this building block in high-throughput library synthesis, focusing on amide coupling, reductive amination, and nucleophilic aromatic substitution (

Introduction: The Medicinal Chemistry Rationale

In drug discovery, the transition from a hit to a lead often requires optimizing physicochemical properties without altering the core pharmacophore. (5-Methylpyridin-3-yl)methanamine is frequently employed to replace benzylamine or unsubstituted pyridyl-methanamine motifs.

Bioisosteric Advantages

-

Solubility: The pyridine nitrogen (

) can accept a hydrogen bond or be protonated at physiological pH, significantly lowering LogP compared to the phenyl analog. -

Metabolic Stability: The 5-methyl substituent sterically and electronically blocks the 5-position of the pyridine ring, a site often prone to oxidative metabolism (N-oxidation or hydroxylation) in unsubstituted 3-pyridyl systems.

-

Vector Alignment: The methylene spacer retains the angular vector of the amine, ensuring that the critical hydrogen-bonding interactions of the amide/amine NH remain spatially conserved relative to the target protein.

Chemical Profile[1][2][3]

| Property | Data | Notes |

| IUPAC Name | (5-Methylpyridin-3-yl)methanamine | |

| CAS (Free Base) | 76434-64-1 | Often supplied as HCl salt (CAS: 1449122-47-7) |

| Molecular Weight | 122.17 g/mol | |

| Appearance | Colorless oil (Free base) / White solid (HCl) | Hygroscopic in salt form |

| Basicity ( | Pyridine N: ~5.2; Primary Amine: ~8.9 | Primary amine is the exclusive nucleophile under standard conditions |

| Hazards | Corrosive (H314), Acute Tox (H302) | Handle in fume hood |

Strategic Library Design Workflow

The following diagram illustrates the decision matrix for incorporating this scaffold into a library, highlighting the rationale between solubility and metabolic blocking.

Figure 1: Decision matrix for scaffold selection in lead optimization.

Experimental Protocols

Protocol A: High-Throughput Amide Coupling (Automated)

Targeting: Kinase Inhibitors, GPCR Ligands

This protocol is optimized for 96-well plate format using the HCl salt of the amine. The use of HATU ensures rapid conversion even with electron-deficient carboxylic acids.

Reagents:

-

Amine: (5-Methylpyridin-3-yl)methanamine[1][2] • 2HCl (0.1 M in DMF).

-

Acids: Library of carboxylic acids (0.1 M in DMF).

-

Coupling Agent: HATU (0.1 M in DMF).

-

Base: DIPEA (N,N-Diisopropylethylamine), neat.

Step-by-Step Procedure:

-

Preparation: Dispense 100 µL of the Carboxylic Acid solution (10 µmol, 1.0 eq) into each well of a chemically resistant 96-well plate.

-

Activation: Add 110 µL of HATU solution (11 µmol, 1.1 eq) followed by 5.2 µL of DIPEA (30 µmol, 3.0 eq). Shake at 300 rpm for 5 minutes.

-

Note: The pre-activation step minimizes racemization if chiral acids are used.

-

-

Addition: Add 100 µL of the Amine solution (10 µmol, 1.0 eq).

-

Critical: Since the amine is a bis-HCl salt, ensure sufficient excess base. Add an additional 5.2 µL of DIPEA (Total Base = 6.0 eq relative to acid) to neutralize the salt and drive the reaction.

-

-

Incubation: Seal the plate and shake at room temperature for 4–16 hours.

-

QC/Monitoring: Analyze a random sampling of wells via LC-MS. The pyridine nitrogen often results in a distinctive

species in acidic mobile phases. -

Work-up (Solid Phase Extraction):

-

Dilute reaction mixtures with 500 µL MeOH.

-

Pass through a pre-conditioned SCX (Strong Cation Exchange) cartridge.

-

Wash with MeOH (removes non-basic acids/HATU byproducts).

-

Elute product with 2M

in MeOH.

-

-

Evaporation: Concentrate under reduced pressure (Genevac or SpeedVac).

Protocol B: Reductive Amination

Targeting: Secondary Amines for CNS Penetration

Reductive amination preserves the basicity of the amine, which is crucial for targets requiring a positive charge interaction (e.g., Asp residue in proteases).

Reagents:

-

Amine: (5-Methylpyridin-3-yl)methanamine (Free base preferred).

-

Aldehydes: Diverse aldehyde library.

-

Reductant: Sodium triacetoxyborohydride (STAB).

-

Solvent: DCE (1,2-Dichloroethane) or DCM.

-

Additive: Acetic Acid (AcOH).

Step-by-Step Procedure:

-

Dissolve the aldehyde (0.2 mmol, 1.0 eq) in DCE (2 mL).

-

Add (5-Methylpyridin-3-yl)methanamine (0.22 mmol, 1.1 eq).

-

Add AcOH (0.2 mmol, 1.0 eq) to catalyze imine formation. Stir for 30 minutes at RT.

-

Expert Insight: The pyridine ring is electron-deficient, making the benzylic amine slightly less nucleophilic than a standard benzylamine. The acid catalyst is vital here.

-

-

Add STAB (0.3 mmol, 1.5 eq) in one portion.

-

Stir at RT for 12 hours.

-

Quench: Add saturated

(2 mL). Vigorous gas evolution will occur. -

Extraction: Extract with DCM (3 x 2 mL). Dry organics over

.[3]

Protocol C: Displacement

Targeting: Heterocyclic Cores (Pyrimidines, Purines)

This reaction is common in synthesizing kinase inhibitors (e.g., analogs of Ralometostat) where the amine displaces a chloride on a heteroaromatic core.

Step-by-Step Procedure:

-

Reactants: Combine 4-chloro-heterocycle (e.g., 4-chloropyrimidine) (1.0 eq) and (5-Methylpyridin-3-yl)methanamine (1.2 eq) in n-Butanol or DMA (Dimethylacetamide).

-

Base: Add DIPEA (2.5 eq).

-

Conditions: Heat to 100°C–120°C for 4–8 hours.

-

Microwave Option: 140°C for 20 minutes in a sealed tube.

-

-

Purification: These products often precipitate upon cooling or addition of water. Alternatively, use reverse-phase HPLC (0.1% Formic Acid).

Troubleshooting & Optimization

The "Pyridine Effect" in Purification

The presence of the pyridine nitrogen can complicate reverse-phase chromatography.

-

Tailing: Pyridines often tail on C18 columns due to interaction with residual silanols.

-

Solution: Use a high-pH mobile phase (10mM Ammonium Bicarbonate, pH 10) or add a modifier like Triethylamine (TEA) to the mobile phase to sharpen peaks.

Handling the Hydrochloride Salt

The commercial HCl salt is hygroscopic.

-

Weighing: Weigh quickly in a low-humidity environment.

-

Stoichiometry: Always account for the molecular weight of the salt (MW ~195.1 for 2HCl vs 122.17 for free base) and adjust base equivalents accordingly (2 extra equivalents of base per molecule).

Case Study: PRMT5 Inhibitor Optimization

Context: PRMT5 inhibitors (e.g., Ralometostat, TNG908) often feature a bicyclic core connected to a linker. Application: A library was designed to replace a piperidine linker with (5-methylpyridin-3-yl)methanamine to reduce molecular weight while maintaining H-bond interactions.

Workflow Visualization:

Figure 2: Synthetic route for PRMT5 inhibitor analogs.

Outcome: The pyridine analog showed a 3-fold improvement in aqueous solubility and a 20% reduction in intrinsic clearance in liver microsomes compared to the phenyl analog, attributed to the 5-methyl blocking group preventing para-hydroxylation relative to the methylene linker.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20437974, (5-Methylpyridin-3-yl)methanamine. Retrieved from [Link]

-

Fisher Scientific. Amide Synthesis Protocols: HATU and Carbodiimide Methods. Retrieved from [Link]

Sources

Application Note: Preparation of Schiff Bases from (5-Methylpyridin-3-yl)methanamine

Abstract & Strategic Importance

(5-Methylpyridin-3-yl)methanamine (CAS: 102068-30-0) represents a privileged scaffold in medicinal chemistry. Unlike simple benzylamines, the pyridine moiety confers specific solubility profiles and hydrogen-bonding capabilities essential for kinase inhibition and antimicrobial activity. The 5-methyl substituent adds lipophilicity and weak electron-donating character, modulating the basicity of the pyridine ring without imposing significant steric hindrance on the primary amine.

This guide details the synthesis of Schiff bases (imines) from this specific amine.[1] Schiff bases derived from pyridine-amines are critical intermediates for:

-

Ligand Synthesis: Precursors for N,N- or N,O-chelating ligands in metallodrugs.

-

Pharmacophore Development: The azomethine linkage (-N=CH-) is a bioisostere for amide bonds, often improving membrane permeability.

-

Reduction Precursors: Intermediates for synthesizing secondary amines via reductive amination.

Chemical Context & Mechanistic Insight

The Challenge of Pyridine Amines

The synthesis involves the condensation of the primary amine with an aldehyde (

Critical Consideration: The pyridine nitrogen (pK

The 5-Methyl Effect

The methyl group at position 5 is electron-donating (inductive effect).

-

Impact: It slightly increases the electron density of the pyridine ring compared to unsubstituted pyridine.

-

Result: The primary amine is sufficiently nucleophilic, but the basicity of the pyridine nitrogen is also slightly enhanced. Precise pH control (pH 4.5–5.0) is strictly required to balance catalysis vs. amine deactivation.

Experimental Protocols

Method A: Standard Solution-Phase Synthesis (Scalable)

Best for: Gram-scale synthesis, thermally unstable aldehydes, and initial screening.

Reagents:

-

(5-Methylpyridin-3-yl)methanamine (1.0 eq)

-

Aromatic/Heteroaromatic Aldehyde (1.0 eq)

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

-

Base (Conditional): Triethylamine (

) if starting with amine-HCl salt.

Protocol:

-

Amine Activation:

-

If using free base: Dissolve 10 mmol of amine in 20 mL absolute EtOH.

-

If using HCl salt: Suspend 10 mmol salt in 20 mL EtOH. Add 10-11 mmol

. Stir for 15 min at RT until clear (or filter off

-

-

Aldehyde Addition: Add 10 mmol of the aldehyde to the stirring amine solution.

-

Catalysis: Add 2-3 drops of Glacial Acetic Acid.

-

Checkpoint: pH should be ~5.0 (wet pH paper).

-

-

Reaction: Reflux at 78°C (EtOH) for 3–6 hours.

-

Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM). The aldehyde spot should disappear.

-

-

Work-up:

-

Scenario A (Precipitate forms): Cool to 0°C. Filter the solid. Wash with cold EtOH.

-

Scenario B (No precipitate): Evaporate solvent to 20% volume. Add cold diethyl ether or hexane to induce crystallization.

-

-

Purification: Recrystallization from hot EtOH is preferred over column chromatography (silica degrades Schiff bases via hydrolysis).

Method B: Microwave-Assisted Synthesis (Green/High-Throughput)

Best for: Library generation, low-yielding substrates, and "Green Chemistry" compliance.

Protocol:

-

Mixing: In a microwave-safe vial, mix 2 mmol amine and 2 mmol aldehyde.

-

Solvent: Add minimal EtOH (0.5 – 1.0 mL) to create a slurry.

-